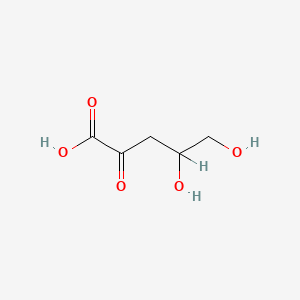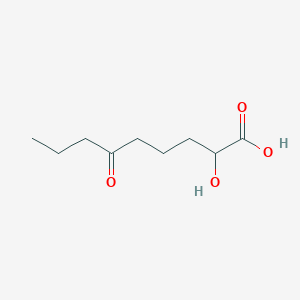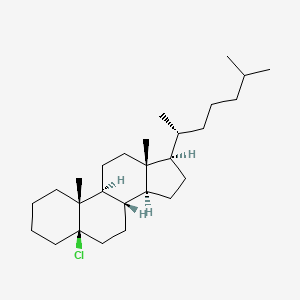
罗沙丁
概述
描述
罗沙替丁是一种特异性且竞争性的组胺H2受体拮抗剂。 它主要用于治疗胃溃疡、佐林格-埃利森综合征、糜烂性食管炎、胃食管反流病和胃炎 . 罗沙替丁乙酸酯是前药形式,在体内迅速转化为其活性代谢产物罗沙替丁 .
科学研究应用
罗沙替丁有几个科学研究应用:
作用机制
罗沙替丁通过竞争性地抑制胃壁细胞上的H2受体的组胺发挥作用。 这种抑制减少了胃酸的分泌,包括基础分泌和食物摄入刺激的分泌 . 主要分子靶点是组胺H2受体,该途径涉及阻断组胺的作用,组胺是胃酸分泌的关键介质 .
生化分析
Biochemical Properties
Roxatidine plays a significant role in biochemical reactions by interacting with histamine H2 receptors. These receptors are G-protein coupled receptors found on the parietal cells of the stomach lining. When histamine binds to these receptors, it stimulates the production of gastric acid. Roxatidine competes with histamine for binding to these receptors, thereby inhibiting the production of gastric acid. This interaction is crucial for its therapeutic effects in reducing acid-related gastrointestinal conditions .
Cellular Effects
Roxatidine affects various types of cells, particularly the parietal cells in the stomach. By inhibiting the histamine H2 receptors on these cells, roxatidine reduces the secretion of gastric acid. This reduction in acid secretion can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased acid environment can affect the activity of enzymes involved in digestion and nutrient absorption. Additionally, roxatidine’s impact on gene expression may alter the production of proteins related to acid secretion and cellular repair processes .
Molecular Mechanism
The molecular mechanism of roxatidine involves its binding to histamine H2 receptors on the parietal cells of the stomach. By blocking these receptors, roxatidine prevents histamine from stimulating the production of gastric acid. This inhibition occurs through competitive antagonism, where roxatidine competes with histamine for the same binding site on the receptor. This action results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of the proton pump responsible for acid secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of roxatidine have been observed to change over time. Roxatidine is stable under normal conditions, but its degradation can occur under extreme pH conditions. Long-term studies have shown that roxatidine maintains its efficacy in reducing gastric acid secretion over extended periods. Prolonged use may lead to adaptive changes in the stomach lining, such as increased histamine production or receptor sensitivity, which could potentially reduce its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of roxatidine vary with different dosages. At therapeutic doses, roxatidine effectively reduces gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of adhering to recommended dosages to avoid potential toxicity. Additionally, studies have shown that roxatidine’s efficacy in reducing acid secretion is dose-dependent, with higher doses providing greater inhibition .
Metabolic Pathways
Roxatidine is metabolized primarily in the liver through processes such as oxidation and conjugation. The main enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the conversion of roxatidine to its metabolites. These metabolites are then excreted through urine. Roxatidine does not significantly affect the metabolism of other drugs, making it a relatively safe option for patients on multiple medications .
Transport and Distribution
Roxatidine is transported and distributed within cells and tissues through passive diffusion. It is absorbed completely from the gastrointestinal tract and reaches peak plasma concentrations within a few hours of administration. Roxatidine is distributed widely throughout the body, including the stomach lining, where it exerts its therapeutic effects. The drug’s distribution is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Roxatidine’s subcellular localization is primarily within the parietal cells of the stomach. It targets the histamine H2 receptors on the cell membrane, where it exerts its inhibitory effects on acid secretion. Roxatidine does not undergo significant post-translational modifications, and its activity is primarily determined by its ability to bind to the histamine H2 receptors. The localization of roxatidine to the stomach lining is crucial for its therapeutic efficacy in reducing gastric acid secretion .
准备方法
合成路线及反应条件
罗沙替丁的合成涉及多个步骤:
还原胺化: 哌啶与3-羟基苯甲醛反应生成3-(1-哌啶基甲基)苯酚。
威廉醚合成: 该中间体与N-(3-溴丙基)邻苯二甲酰亚胺反应生成受保护的胺。
脱保护: 使用肼脱保护受保护的胺,得到(3-(1-哌啶基甲基)苯氧基)丙胺。
酰胺形成: 然后将该化合物与乙醇酸一起加热形成酰胺。
乙酰化: 最后,用乙酸酐乙酰化完成了罗沙替丁乙酸酯的合成.
工业生产方法
罗沙替丁乙酸盐盐酸盐的工业生产涉及类似的合成步骤,但针对大规模生产进行了优化。 该过程包括严格的纯化步骤和质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
罗沙替丁经历了几种类型的化学反应:
氧化: 罗沙替丁可以在特定条件下被氧化,尽管这在治疗用途方面并不常见。
还原: 由于其稳定的结构,罗沙替丁的还原通常不进行。
取代: 罗沙替丁可以发生取代反应,特别是在强亲核试剂的存在下。
络合: 罗沙替丁与2,3-二氯-5,6-二氰基-1,4-苯醌和对氯苯醌酸等试剂形成电荷转移络合物,这些试剂用于分光光度分析.
相似化合物的比较
罗沙替丁与其他组胺H2受体拮抗剂如西咪替丁、雷尼替丁和法莫替丁进行比较:
西咪替丁: 与西咪替丁相比,罗沙替丁具有更高的效力和更少的副作用.
雷尼替丁: 罗沙替丁在抑制胃酸分泌方面的效力大约是雷尼替丁的两倍.
法莫替丁: 罗沙替丁与法莫替丁具有相似的疗效,但其副作用特征不同.
属性
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCREUFCSIMJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97900-88-4 (mono-hydrochloride) | |
| Record name | Roxatidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30228937 | |
| Record name | Roxatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-80-0 | |
| Record name | Roxatidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxatidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(1R,2R,3R,5S)-2-[(3S)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1205371.png)

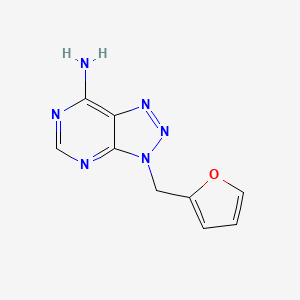
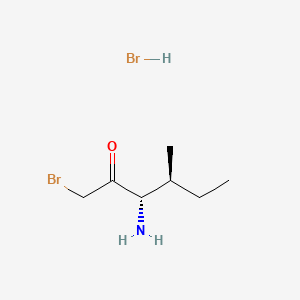


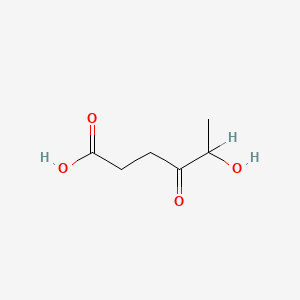
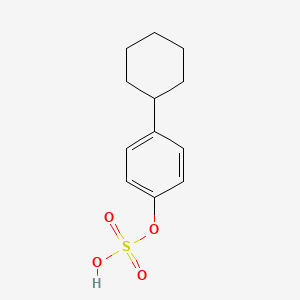
![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)
